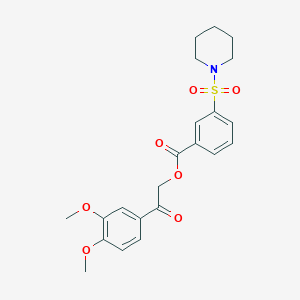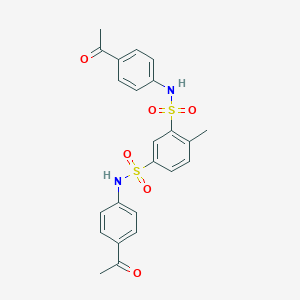
2-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-ETHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-ETHANONE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-ETHANONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: Starting with a suitable precursor, the triazole ring can be formed through cyclization reactions.
Bromination and Nitration: The triazole ring is then brominated and nitrated under controlled conditions to introduce the bromo and nitro groups.
Coupling with Benzodioxin: The final step involves coupling the triazole derivative with a benzodioxin moiety through a condensation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: The bromo group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the nitro and bromo groups might enhance its binding affinity or specificity towards certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-chloro-3-nitro-1H-1,2,4-triazol-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
- 2-(5-bromo-3-amino-1H-1,2,4-triazol-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
Uniqueness
The unique combination of the bromo and nitro groups on the triazole ring, along with the benzodioxin moiety, might confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Propiedades
Fórmula molecular |
C12H9BrN4O5 |
|---|---|
Peso molecular |
369.13 g/mol |
Nombre IUPAC |
2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone |
InChI |
InChI=1S/C12H9BrN4O5/c13-11-14-12(17(19)20)15-16(11)6-8(18)7-1-2-9-10(5-7)22-4-3-21-9/h1-2,5H,3-4,6H2 |
Clave InChI |
UVHLPKUCKQBBNX-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CN3C(=NC(=N3)[N+](=O)[O-])Br |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)C(=O)CN3C(=NC(=N3)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B285284.png)

![ethyl 4-{[4-(1-azepanylsulfonyl)benzoyl]amino}benzoate](/img/structure/B285287.png)
![N-{2-[(diethylamino)carbonyl]phenyl}-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B285290.png)
![N-(4-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B285294.png)




![3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B285302.png)
![[2-(3-Morpholin-4-ylsulfonylphenyl)-2-oxoethyl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B285304.png)
![2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 4-[(4-bromophenyl)sulfonyl]benzoate](/img/structure/B285305.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B285307.png)
